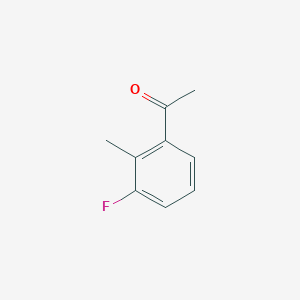

3'-Fluoro-2'-methylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3’ position and a methyl group at the 2’ position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’-methylacetophenone typically involves the introduction of fluorine and methyl groups onto the acetophenone structure. One common method includes the reaction of fluorobenzoyl chloride with methyl magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions .

Industrial Production Methods: Industrial production of 3’-Fluoro-2’-methylacetophenone may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Fluoro-2’-methylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Major Products Formed:

Oxidation: Formation of 3’-fluoro-2’-methylbenzoic acid.

Reduction: Formation of 3’-fluoro-2’-methylbenzyl alcohol.

Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

3'-Fluoro-2'-methylacetophenone is primarily used as an intermediate in the synthesis of various pharmaceuticals. The presence of fluorine in its structure enhances the metabolic stability and bioactivity of the resultant compounds. For instance, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where fluorinated derivatives often exhibit improved efficacy compared to their non-fluorinated counterparts .

1.2. Antiviral and Antimicrobial Properties

Research has indicated that compounds derived from this compound exhibit significant antiviral and antimicrobial activities. Similar fluorinated chalcones have shown effectiveness against various pathogens by targeting key viral enzymes and bacterial proteins . This compound's derivatives are being investigated for their potential to inhibit viral replication mechanisms, making them candidates for further development as antiviral agents.

Organic Synthesis

2.1. Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows for various transformations such as nucleophilic substitutions, Friedel-Crafts acylation, and cross-coupling reactions, which are essential for creating diverse chemical entities .

2.2. Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules significantly alters their physical and chemical properties. The compound is used to synthesize other fluorinated aromatic compounds that find applications in materials science, agrochemicals, and specialty chemicals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Acetophenone: The parent compound, lacking the fluorine and methyl substitutions.

2’-Fluoroacetophenone: Similar structure but without the methyl group.

3’-Methylacetophenone: Similar structure but without the fluorine atom .

Uniqueness: 3’-Fluoro-2’-methylacetophenone’s unique combination of fluorine and methyl substitutions imparts distinct chemical and physical properties, such as altered reactivity and binding characteristics. These modifications can enhance its suitability for specific applications compared to its analogs .

Actividad Biológica

3'-Fluoro-2'-methylacetophenone is an organic compound with the molecular formula C₉H₉FO, characterized by a fluorine atom at the 3' position and a methyl group at the 2' position of the phenyl ring. This unique substitution pattern contributes to its distinctive chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

The synthesis of this compound can be achieved through various methods, including:

- Friedel-Crafts acylation

- Palladium-catalyzed cross-coupling reactions

- Nucleophilic aromatic substitution

These synthetic routes allow for the introduction of fluorine and methyl groups onto the acetophenone backbone, enhancing its reactivity and potential applications in drug development and materials science .

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. Its effectiveness varies depending on the specific organism being tested, highlighting its potential as a lead compound in developing new antimicrobial agents .

Anti-inflammatory and Analgesic Properties

The compound's fluorinated structure may enhance its binding affinity to biological targets, influencing enzyme activity or receptor interactions. This characteristic suggests potential anti-inflammatory and analgesic properties, making it a candidate for further investigation in therapeutic applications .

Interaction with Biological Macromolecules

Studies have shown that the presence of the fluorine atom can improve pharmacological profiles by enhancing binding interactions with target proteins or enzymes. This interaction may modulate various biochemical pathways, although specific mechanisms of action remain to be elucidated .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acetophenone | No fluorine or methyl substituents | Parent compound, less reactive |

| 2'-Fluoroacetophenone | Fluorine at the 2' position | Lacks methyl group, differing reactivity |

| 3'-Methylacetophenone | Methyl at the 3' position | Lacks fluorine; different binding characteristics |

| 4-Fluoro-3-methylacetophenone | Fluorine at the 4' position | Different substitution pattern affects properties |

The distinct combination of fluorine and methyl substitutions in this compound enhances its reactivity and suitability for specific applications compared to its analogs .

Study on Antimicrobial Properties

One study evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated that this compound displayed significant activity against certain strains of bacteria and fungi, suggesting its potential use in treating infections caused by these microorganisms .

Evaluation of Anti-inflammatory Effects

Another research project focused on assessing the anti-inflammatory properties of chalcone derivatives. While specific data on this compound was limited, related compounds demonstrated promising results in reducing inflammation markers in vitro, indicating a pathway for future studies on this compound .

Propiedades

IUPAC Name |

1-(3-fluoro-2-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVKIGRXVZJHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.